molecular formula C20H22BrNO4S B13723706 Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B13723706
M. Wt: 452.4 g/mol
InChI Key: DQINTMZLOMQJKG-UHFFFAOYSA-N
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Description

Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a bromophenyl group, and a sulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-bromobenzene sulfonyl chloride with benzyl piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperidine ring is a common motif in many bioactive molecules, and the bromophenyl group can interact with various biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The exact mechanism of action of Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can form π-π interactions with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both a bromophenyl and a sulfonylmethyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

benzyl 4-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H22BrNO4S/c21-18-6-8-19(9-7-18)27(24,25)15-17-10-12-22(13-11-17)20(23)26-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2

InChI Key

DQINTMZLOMQJKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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